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Compound of Interest

Compound Name:
Methyl 9-azabicyclo[3.3.1]nonane-

3-carboxylate hydrochloride

Cat. No.: B1142801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The granatane scaffold, a 9-azabicyclo[3.3.1]nonane ring system, is a key structural motif in a

variety of biologically active compounds, including the potent 5-HT3 antagonist granisetron. A

thorough understanding of the spectroscopic characteristics of this bicyclic system and its

derivatives is paramount for the unambiguous structure elucidation, stereochemical

assignment, and quality control of novel drug candidates. This guide provides a comparative

analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR)

data for a selection of substituted granatanes, supported by experimental protocols and data

visualizations.

Key Spectroscopic Features and Comparison
The interpretation of spectroscopic data for substituted granatanes is heavily influenced by the

conformation of the bicyclic ring system, which typically adopts a chair-chair conformation, and

the nature and stereochemistry of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of granatane

derivatives. The chemical shifts and coupling constants of the protons and carbons in the

granatane framework are highly sensitive to the substitution pattern and stereochemistry.
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A key diagnostic feature in the NMR spectra of 3-substituted granatanes is the chemical shift

difference between the α (axial) and β (equatorial) isomers. This is particularly evident for the

protons and carbons at positions 3 and 7.[1] Transannular steric interactions in the α-isomer,

where the substituent is in an axial orientation, lead to a shielding effect on the C-7 and C-3

carbons compared to the β-isomer.[1][2] For instance, in α- and β-granatane isovalerate, the C-

7 and C-3 carbons in the α-isomer are shielded by approximately -5.9 ppm and -4.2 ppm,

respectively, relative to the β-isomer.[1][2] Similar trends are observed in the ¹H NMR spectra,

with H-3 and Hα-7 appearing at different chemical shifts for the two isomers.[1][2]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted

Granatanes

Compound Position
¹H Chemical
Shift (ppm)

¹³C Chemical
Shift (ppm)

Reference

α-Granatane

Isovalerate
H-3

5.14 (tt, J = 7.0,

1.8 Hz)
C-3: Shielded [1]

H-1, H-5 3.41 (m) [1]

N-Me 2.85 (s) [1]

β-Granatane

Isovalerate
H-3 5.57 C-3: Deshielded [1][2]

Hα-7 1.77 C-7: Deshielded [1][2]

α-Granatane

Tropate
-

Supporting

Information

provides spectra

Supporting

Information

provides spectra

[3]

Granisetron
Granatane

Moiety

(Complex, refer

to specialized

literature)

(Complex, refer

to specialized

literature)

[4][5]

Note: Chemical shifts are typically referenced to a deuterated solvent signal.

Mass Spectrometry (MS)
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Mass spectrometry provides crucial information about the molecular weight and fragmentation

patterns of substituted granatanes, aiding in their identification and structural confirmation.

Under electron ionization (EI) or electrospray ionization (ESI), granatane derivatives exhibit

characteristic fragmentation pathways.

A common fragmentation for N-methyl granatane derivatives involves the formation of a stable

iminium ion. For granatane esters, a key diagnostic fragment ion is observed at m/z 138.1277,

corresponding to the [C₉H₁₆N]⁺ cation of the N-methyl granatane core.[1] Another characteristic

fragment ion for granatan-3-ol esters appears at m/z 107.0854 ([C₈H₁₁]⁺), which helps to

distinguish them from their tropane alkaloid isomers that typically show a fragment at m/z

93.0697.[1][2]

Table 2: Key Mass Spectral Fragments for Substituted Granatanes

Compound
Class

Characteristic
Fragment (m/z)

Proposed
Structure

Ionization
Mode

Reference

N-Methyl

Granatane

Esters

138.1277 [C₉H₁₆N]⁺ ESI(+) [1]

Granatan-3-ol

Esters
107.0854 [C₈H₁₁]⁺ ESI(+) [1]

Granisetron

(Complex

fragmentation

pattern)

(Refer to

specialized

literature)

ESI(+) [4][5]

Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the presence of specific functional groups within

the substituted granatane molecule. The interpretation focuses on characteristic absorption

bands. For the granatane skeleton itself, the C-H stretching vibrations of the methylene and

methine groups are expected in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the

tertiary amine typically appears in the 1000-1250 cm⁻¹ region.

The presence of substituents will introduce characteristic IR bands. For example, a hydroxyl

group at the 3-position (granatan-3-ol) will show a broad O-H stretching band around 3200-
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3600 cm⁻¹. A ketone at the same position (granatan-3-one or pseudopelletierine) will exhibit a

strong C=O stretching absorption in the range of 1700-1725 cm⁻¹. In the case of granisetron,

characteristic bands for the amide C=O stretch (around 1650 cm⁻¹) and the aromatic C=C and

C-H vibrations from the indazole moiety will be prominent.

Table 3: General Characteristic IR Absorption Bands for Substituted Granatanes

Functional Group Vibration Type
Approximate Wavenumber
(cm⁻¹)

O-H (alcohol) Stretching 3200-3600 (broad)

C-H (alkane) Stretching 2850-3000

C=O (ketone) Stretching 1700-1725

C=O (amide) Stretching ~1650

C-N (tertiary amine) Stretching 1000-1250

Aromatic C=C Stretching 1450-1600

Aromatic C-H Stretching 3000-3100

Experimental Protocols
Detailed and accurate experimental procedures are critical for obtaining high-quality and

reproducible spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified granatane derivative in approximately

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The choice of

solvent is crucial to avoid signal overlap with the analyte. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

Data Acquisition:
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¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-

noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of

1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR: Acquire proton-decoupled spectra. Due to the lower natural abundance and

gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5

seconds) are generally required.

2D NMR (COSY, HSQC, HMBC): Employ standard pulse programs for these experiments

to establish proton-proton and proton-carbon correlations, which are essential for

unambiguous signal assignment.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile,

often with a small amount of formic acid for positive ionization mode to promote protonation).

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled to a suitable ionization source (e.g., ESI).

Data Acquisition:

Acquire data in the desired ionization mode (positive or negative).

For tandem MS (MS/MS), select the precursor ion of the granatane derivative and subject

it to collision-induced dissociation (CID) to generate fragment ions. Varying the collision

energy can provide more detailed fragmentation information.

Calibrate the instrument regularly to ensure high mass accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with

dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for
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Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly onto

the ATR crystal.

Liquid/Solution Samples: A thin film of the liquid can be placed between two salt plates

(e.g., NaCl or KBr), or a solution can be analyzed in a suitable liquid cell.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure solvent).

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

Visualizing Spectroscopic Interpretation Workflows
The logical flow of interpreting spectroscopic data to elucidate the structure of a substituted

granatane can be visualized as a systematic process.
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Caption: Workflow for Spectroscopic Data Interpretation of Substituted Granatanes.

This systematic approach, combining data from multiple spectroscopic techniques, is essential

for the accurate and efficient characterization of novel granatane-based compounds in drug

discovery and development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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